2-Ethylhexyl butyrate

描述

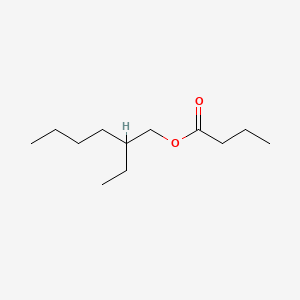

2-Ethylhexyl butyrate, also known as butanoic acid 2-ethylhexyl ester, is an organic compound with the molecular formula C12H24O2. It is an ester formed from butanoic acid and 2-ethylhexanol. This compound is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. It is also utilized in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

2-Ethylhexyl butyrate can be synthesized through the esterification reaction between butanoic acid and 2-ethylhexanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water. The reaction is reversible and requires careful control of reaction conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound .

化学反应分析

Types of Reactions

2-Ethylhexyl butyrate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Butanoic acid and 2-ethylhexanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

科学研究应用

Flavoring and Fragrance Industry

2-Ethylhexyl butyrate is primarily recognized for its use as a flavoring and fragrance agent . It is characterized by a fruity aroma, making it suitable for food products, perfumes, and cosmetic formulations. Its pleasant scent has led to its incorporation in:

- Food and Beverages : Used to enhance flavors in various food products.

- Cosmetics : Incorporated into fragrances for personal care products.

Pharmaceutical Applications

Recent studies have highlighted the potential pharmaceutical applications of this compound, particularly in relation to its anti-inflammatory and antioxidant properties :

- Gut Health : Research indicates that butyrate derivatives can modulate gut microbiota and improve gut barrier function. For instance, butyrate has been shown to exert protective effects against oxidative stress in colonic mucosa, which may be beneficial for conditions like inflammatory bowel disease (IBD) .

- Cardiovascular Health : Butyrate has demonstrated cardioprotective effects by improving heart tissue integrity and reducing inflammation . The application of this compound could extend to formulations aimed at cardiovascular health.

Industrial Applications

In the industrial sector, this compound is being explored for its potential as a plasticizer and in the production of biodegradable materials:

- Plasticizers : Its properties allow it to be used in the manufacture of flexible plastics. It enhances the performance characteristics of cellulose acetate butyrate (CAB) plastics, improving their solubility and flexibility .

- Biodegradable Polymers : The incorporation of butyric acid into polymer structures can lead to improved characteristics such as hydrophobicity and flexibility, making it suitable for eco-friendly applications .

Environmental Applications

Studies have indicated that compounds like this compound can play a role in environmental remediation efforts:

- Bioremediation : Certain esters derived from butyric acid are being investigated for their potential to enhance microbial degradation of pollutants due to their ability to stimulate microbial activity in contaminated environments .

Case Study: Gut Microbiota Modulation

A study examined how butyrate influences gut microbiota composition and function. It was found that supplementation with butyric acid derivatives improved gut health by enhancing the epithelial barrier function and reducing inflammation markers . This suggests that this compound could be beneficial in dietary supplements aimed at improving gut health.

Case Study: Cardiovascular Protection

In another research project, the effects of butyrate on cardiovascular health were assessed. The findings indicated that butyrate could ameliorate diet-induced metabolic abnormalities, suggesting that this compound could be used in therapeutic formulations targeting cardiovascular diseases .

作用机制

The mechanism of action of 2-ethylhexyl butyrate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release butanoic acid and 2-ethylhexanol, which can then exert their effects on cellular processes. Butanoic acid, in particular, is known for its role in modulating gut microbiota and influencing metabolic pathways .

相似化合物的比较

2-Ethylhexyl butyrate can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent with a fruity odor.

Methyl butyrate: Known for its pineapple-like smell and used in flavorings.

Isopropyl butyrate: Used in fragrances and has a pleasant odor .

Uniqueness

This compound is unique due to its specific combination of butanoic acid and 2-ethylhexanol, which gives it distinct properties and applications in various industries.

生物活性

2-Ethylhexyl butyrate, a butyric acid ester, is gaining attention for its potential biological activities, particularly in the fields of microbiology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

- Chemical Name : this compound

- Molecular Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- CAS Number : 105-67-9

Microbial Hydrolysis

A significant study screened various microbial cultures for their ability to hydrolyze this compound. The results indicated that out of 757 cultures tested, 62 demonstrated hydrolytic activity, with Pseudomonas myxogenes yielding the highest concentration of products (79.1% yield of 2-ethyl-1-hexanol) confirmed via gas-liquid chromatography (GLC) and mass spectrometry (GC/MS) analyses .

Antibacterial and Larvicidal Potential

Research has highlighted the antibacterial properties of compounds related to this compound. For instance, a study on Bis-(2-ethylhexyl) phthalate from Lactiplantibacillus plantarum showed notable antibacterial activity against E. coli and S. aureus, with inhibition zones of 12.33 mm and 5.66 mm respectively . Additionally, larvicidal tests against Culex quinquefasciatus larvae revealed a mortality rate of 100% at a concentration of 250 ppm after 72 hours . This suggests that derivatives or related compounds may have significant biological applications.

Maternal Exposure and Offspring Hypertension

A study examined the effects of maternal exposure to di-2-ethylhexyl phthalate (DEHP), which is chemically related to this compound, on offspring hypertension. The study found that resveratrol butyrate ester supplementation could mitigate hypertension induced by DEHP exposure in rat models . This research indicates a potential protective role for butyrate esters in developmental health.

Enzyme Inhibition Studies

The inhibition of acetylcholinesterase (AChE) by Bis-(2-ethylhexyl) phthalate was evaluated, showing significant inhibitory effects at varying concentrations. The highest concentration tested (250 ppm) resulted in a 75.33% inhibition rate . Such findings underscore the potential neurotoxic effects associated with these compounds.

Table 1: Microbial Hydrolysis Results

| Microbial Strain | Hydrolysis Yield (%) | Product Identified |

|---|---|---|

| Pseudomonas myxogenes | 79.1 | 2-Ethyl-1-hexanol |

| Other Strains | Varies | n-butyric acid |

Table 2: Larvicidal Activity against Culex quinquefasciatus

| Concentration (ppm) | Mortality after 24h (%) | Mortality after 48h (%) | Mortality after 72h (%) |

|---|---|---|---|

| 50 | 23 | 43 | 61 |

| 100 | 33 | 61 | 75 |

| 250 | - | - | 100 |

属性

IUPAC Name |

2-ethylhexyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEQNZNCKDNGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885298 | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25415-84-3 | |

| Record name | 2-Ethylhexyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the formation of 2-ethylhexyl butyrate as a byproduct in the synthesis of 2-ethylhexanol and its impact on the reaction?

A1: Absolutely. Research indicates that during the liquid-phase hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol using a Ni/γ‐Al₂O₃ catalyst, this compound emerges as a byproduct. [] This byproduct formation is part of a complex reaction network, where other byproducts like 3-methylheptane, 2,4-diethyloctanol, 2,4-diethyloctanal, 5,7-diethylundecane, and 2-ethylhexyl-2-ethylhexanoate are also observed. [] The presence of these byproducts, including this compound, can complicate the purification process and potentially reduce the overall yield of the desired 2-ethylhexanol. Further investigation into reaction conditions and catalyst optimization could help minimize the formation of such byproducts.

Q2: The research mentions that the Ni/Ce-Al2O3 catalyst loses its activity for hydrogenation after being reused. What is the proposed reason for this deactivation, and does the formation of this compound play a role?

A2: The deactivation of the Ni/Ce-Al2O3 catalyst is attributed to the formation of flaky boehmite γ-AlO(OH), which occurs due to the hydration of γ-Al2O3 during the reaction. [] This boehmite layer covers the active nickel species, preventing them from participating in further hydrogenation reactions. [] While the research doesn't explicitly link this compound formation to catalyst deactivation, its presence as a byproduct suggests side reactions are occurring. These side reactions could contribute to the alteration of the catalyst surface or compete with the desired hydrogenation reaction, indirectly playing a role in the overall deactivation process.

Q3: Are there any known microbial enzymes that can interact with this compound?

A3: Yes, research has explored the use of microbial esterases for the asymmetric hydrolysis of this compound. [] This indicates that specific microbial enzymes can recognize and interact with this compound, potentially breaking it down into its corresponding acid and alcohol components. This finding opens avenues for exploring the biocatalytic potential of such enzymes, possibly in the resolution of racemic mixtures or other biotechnological applications involving this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。